molecular formula C195H300N54O56S1 B1578841 [Lys22] b-Amyloid (1-40)

[Lys22] b-Amyloid (1-40)

Cat. No.: B1578841
M. Wt: 4329.0
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Description

Overview of Amyloid-β in Alzheimer's Disease (AD) Pathogenesis

The amyloid hypothesis has long been a central theory in Alzheimer's research, proposing that the accumulation of amyloid-β peptides is a primary driver of the disease's pathogenesis. nih.gov These peptides are derived from the amyloid precursor protein (APP) through cleavage by β- and γ-secretases. probiologists.com The resulting Aβ molecules can aggregate into various forms, including soluble oligomers and insoluble fibrils, which form the characteristic amyloid plaques found in the brains of AD patients. wikipedia.orgkarger.com These aggregates are believed to disrupt synaptic function, induce neuroinflammation, and ultimately lead to neuronal death and cognitive decline. probiologists.comkarger.com While the exact toxic species is still debated, evidence points towards soluble oligomers as being particularly harmful. bmj.com The accumulation of Aβ is thought to precede and trigger other pathological events, such as the hyperphosphorylation of tau protein, another hallmark of AD. nih.gov

Significance of the b-Amyloid (1-40) Isoform in AD Progression

Amyloid-β peptides exist in several isoforms, with Aβ (1-40) and Aβ (1-42) being the most common. nih.gov Aβ (1-40) is the more abundant isoform in the brain and cerebrospinal fluid (CSF). athenslab.grmdpi.com Although Aβ (1-42) is considered more prone to aggregation and is a major component of amyloid plaques, Aβ (1-40) also plays a significant role in AD progression. nih.govnih.gov It is the predominant species found in vascular amyloid deposits, a condition known as cerebral amyloid angiopathy (CAA), which is often associated with AD. wikipedia.orgnih.gov The ratio of Aβ (1-42) to Aβ (1-40) in the CSF is a crucial biomarker for AD diagnosis, with a lower ratio suggesting a higher likelihood of the disease. aginganddisease.orgbmbreports.org

Specific Focus: [Lys22] b-Amyloid (1-40) (Italian Mutation)

The Italian mutation is a specific point mutation in the APP gene that leads to a substitution of glutamic acid (E) with lysine (B10760008) (K) at position 22 of the amyloid-β peptide sequence. eurogentec.comresearchgate.net This E22K mutation is linked to early-onset, autosomal dominant familial Alzheimer's disease (FAD). nih.govnih.govmedlink.com FAD is a rare form of Alzheimer's, accounting for a small percentage of all cases, and is characterized by a strong hereditary component. nih.govmedlink.com The presence of this mutation guarantees the development of the disease, often at a younger age than the more common sporadic form of AD. nih.gov

The [Lys22] b-Amyloid (1-40) peptide exhibits several pathogenic features that distinguish it from the wild-type (WT) peptide. A key characteristic is its enhanced aggregation propensity. eurogentec.com Studies have shown that the Italian mutant aggregates more rapidly than the WT Aβ (1-40). anaspec.com This accelerated aggregation is thought to be a primary contributor to its pathogenicity.

Several factors may contribute to this increased aggregation. The substitution of the negatively charged glutamic acid with the positively charged lysine alters the peptide's electrostatic properties. vjs.ac.vnvjs.ac.vn This change can lead to the formation of a salt bridge between the newly introduced Lys-22 and the neighboring Asp-23, which is believed to make the E22K mutant more pathogenic. eurogentec.com

Furthermore, computational studies suggest that the E22K mutation leads to a significant increase in β-sheet content in the peptide's structure, a conformation that is prone to aggregation. vjs.ac.vnacs.org This structural shift may facilitate the self-assembly of the peptide into oligomers and fibrils. Research has also indicated that the Italian mutation enhances the formation of oligomers, which are considered highly toxic, and may also influence the morphology of the resulting fibrillar aggregates. acs.orgplos.org

Another critical aspect of the Italian mutation's pathogenicity is its reduced clearance. Like other Aβ mutants, [Lys22] b-Amyloid (1-40) is degraded by neprilysin, a key Aβ-degrading enzyme, at a much slower rate than the wild-type peptide. This impaired clearance, combined with accelerated aggregation, likely leads to a significant accumulation of toxic Aβ species in the brain.

FeatureWild-Type Aβ (1-40)[Lys22] b-Amyloid (1-40) (Italian Mutation)
Amino Acid at Position 22 Glutamic Acid (E)Lysine (K)
Aggregation Rate SlowerFaster anaspec.com
β-sheet Content LowerHigher vjs.ac.vnacs.org
Clearance by Neprilysin NormalSlower
Associated Disease Form Sporadic and Familial ADEarly-onset Familial AD nih.gov
Pathogenicity PathogenicMore pathogenic eurogentec.com
Structural Feature -Potential for Lys22-Asp23 salt bridge eurogentec.com

Properties

Molecular Formula

C195H300N54O56S1

Molecular Weight

4329.0

sequence

DAEFRHDSGYEVHHQKLVFFAKDVGSNKGAIIGLMVGGVV

Origin of Product

United States

Biogenesis and Metabolism of B Amyloid 1 40

Amyloid Precursor Protein (APP) Processing Pathways

The fate of the amyloid precursor protein (APP) is determined by which of two competing enzymatic pathways cleaves it first. wikipedia.org These pathways, the non-amyloidogenic and the amyloidogenic, lead to the production of different peptide fragments, only one of which results in the formation of beta-amyloid (Aβ). researchgate.net

The non-amyloidogenic pathway is considered the primary processing route under normal physiological conditions. researchgate.net It involves the cleavage of APP by α-secretase within the Aβ domain. nih.govpnas.org This action prevents the formation of the full Aβ peptide and instead releases a soluble N-terminal fragment known as sAPPα and a membrane-bound C-terminal fragment called C83. researchgate.netpnas.org Subsequent cleavage of C83 by γ-secretase produces a harmless p3 peptide and an APP intracellular domain (AICD). nih.govnih.gov

Conversely, the amyloidogenic pathway is initiated when APP is first cleaved by β-secretase. mdpi.comresearchgate.net This pathway is central to the production of Aβ. nih.gov

PathwayInitiating EnzymeKey Fragments ProducedFinal Products (after γ-secretase)
Non-amyloidogenic α-secretasesAPPα, C83p3 peptide, AICD
Amyloidogenic β-secretasesAPPβ, C99Aβ peptide, AICD

The primary enzyme responsible for initiating the amyloidogenic cascade is the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a transmembrane aspartic protease. wikipedia.orgproteopedia.org BACE1 cleaves APP at the N-terminus of the Aβ sequence. proteopedia.org This cleavage event occurs under acidic conditions and releases a soluble ectodomain, sAPPβ, into the extracellular space, leaving a 99-amino acid membrane-tethered C-terminal fragment known as C99. mdpi.comwikipedia.orgnih.gov The C99 fragment is the direct precursor to the Aβ peptide. pnas.org BACE1 and APP are believed to converge in endosomes, which are acidic intracellular compartments, facilitating this cleavage. mdpi.com

Following the initial cleavage by BACE1, the C99 fragment undergoes further processing by γ-secretase. mdpi.comwikipedia.org This enzyme complex performs an unusual intramembrane cleavage. nih.gov The action of γ-secretase on C99 is not precise, leading to the generation of Aβ peptides of varying lengths, typically ranging from 38 to 43 amino acids. nih.gov

The two most common isoforms produced are Aβ(1-40) and Aβ(1-42). mdpi.com The cleavage that produces Aβ(1-40) is the major pathway, accounting for approximately 90% of all Aβ peptides generated. frontiersin.orgresearchgate.net The alternative cleavage results in the production of Aβ(1-42), which, although less abundant, is considered more prone to aggregation. mdpi.com This differential cleavage by γ-secretase is a critical determinant of the subsequent behavior of the Aβ peptides. nih.gov

EnzymePrecursor FragmentKey ProductsSignificance
β-Secretase (BACE1) APPsAPPβ, C99Initiates the amyloidogenic pathway. mdpi.comnih.gov
γ-Secretase C99Aβ(1-40), Aβ(1-42), AICDGenerates Aβ peptides of varying lengths. nih.govnih.gov

Physiological Production and Clearance Mechanisms of b-Amyloid (1-40)

Under normal physiological conditions, Aβ(1-40) is continuously produced and secreted into the extracellular space of the brain and can be found in cerebrospinal fluid (CSF) and blood plasma. frontiersin.orgwikipedia.org It is the most abundant isoform of Aβ in the CSF of healthy individuals. frontiersin.org The peptide is believed to have several potential physiological functions, including roles in synaptic function regulation and antimicrobial activity. mdpi.comwikipedia.org

The brain has efficient clearance systems to prevent the accumulation of Aβ. frontiersin.org These mechanisms include enzymatic degradation and transport-mediated clearance. en-journal.org Key enzymes involved in Aβ degradation include neprilysin (NEP) and insulin-degrading enzyme (IDE). en-journal.org These enzymes can break down both Aβ(1-40) and Aβ(1-42). en-journal.org Clearance is also mediated by transport across the blood-brain barrier, a process involving receptors like the low-density lipoprotein receptor-related protein 1 (LRP1). en-journal.org

The [Lys22] b-Amyloid (1-40) variant, however, exhibits altered clearance characteristics. Studies have shown that, like other Aβ mutants, it is degraded by neprilysin at a much slower rate than the wild-type peptide. This reduced clearance efficiency, combined with its increased aggregation propensity, likely contributes to its pathogenic profile.

Aggregation and Fibrillation Dynamics of B Amyloid 1 40

Mechanisms of Aggregation

The aggregation of Aβ(1-40) follows a nucleation-dependent polymerization mechanism, which can be broken down into distinct kinetic phases. nih.gov This process is initiated by a lag phase, during which the formation of aggregation-competent nuclei occurs. nih.gov

The formation of amyloid fibrils from soluble Aβ monomers is a multi-step process involving primary nucleation, elongation, and secondary nucleation. bmbreports.orgresearchgate.net

Primary Nucleation: This initial and often rate-limiting step involves the formation of a stable nucleus from monomeric Aβ peptides in solution. bmbreports.orgnih.gov This process can occur either homogeneously in solution or heterogeneously on a surface. researchgate.net

Elongation: Once a nucleus is formed, it can rapidly grow by the addition of further monomers to its ends, leading to the formation of larger protofibrils and mature fibrils. researchgate.net

The "Italian" mutation, which results in the substitution of glutamic acid with lysine (B10760008) at position 22 (E22K), has a significant impact on the aggregation dynamics of Aβ(1-40). eurogentec.comanaspec.com This mutation is associated with an accelerated aggregation rate compared to the wild-type peptide. eurogentec.comanaspec.comacs.org The E22K mutation leads to Aβ peptides that aggregate more rapidly and exhibit increased neurotoxicity. anaspec.com

The proposed mechanism for this accelerated aggregation involves the formation of a salt bridge between the newly introduced lysine at position 22 and the neighboring aspartic acid at position 23. eurogentec.comeurogentec.com This interaction is thought to stabilize a conformation that is more prone to aggregation. eurogentec.com Computational studies have shown that the E22K mutation increases the β-sheet content of the peptide, which may correlate with the experimentally observed faster aggregation. acs.org

Oligomerization and Fibril Formation

The aggregation process of Aβ(1-40) involves the formation of various intermediate species, including soluble oligomers, before the final mature fibrils are formed. wikipedia.orgnih.gov

During the lag phase of aggregation, Aβ monomers assemble into soluble, non-fibrillar oligomers. nih.gov These oligomers are heterogeneous in nature and are considered to be the most toxic species in the aggregation pathway. nih.govplos.org Infrared spectroscopy studies have indicated that these oligomers possess an antiparallel β-sheet structure, which is distinct from the parallel β-sheet structure found in mature fibrils. nih.gov The presence of calcium ions has been shown to promote the formation of these soluble oligomers of Aβ(1-40). plos.org

Aβ(1-40) fibrils exhibit significant structural diversity, a phenomenon known as polymorphism. nih.govnih.gov Even under identical incubation conditions, Aβ(1-40) can form a range of fibril morphologies with varying structural properties. nih.govnih.gov This polymorphism arises from different patterns of inter- and intra-residue interactions within the fibril structure. nih.govnih.gov

The morphology of the fibrils can be influenced by mutations. For instance, the Arctic mutation (E22G) in Aβ(1-40) leads to a high degree of structural polymorphism. researchgate.net While the wild-type Aβ(1-40) fibrils predominantly show a single set of chemical shifts in solid-state NMR studies, the Arctic mutant exhibits at least four distinct sets, indicating multiple fibril conformations. researchgate.net One of the major conformers of the Arctic mutant shows structural similarity to wild-type Aβ42 fibrils. researchgate.net

The table below summarizes some of the observed characteristics of Aβ(1-40) and its mutants.

PeptideKey CharacteristicsFibril Morphology/Polymorphism
Wild-type Aβ(1-40) Aggregates to form amyloid fibrils with a cross-β structure. nih.govExhibits significant polymorphism with a range of morphologies under the same conditions. nih.govnih.gov
[Lys22] Aβ(1-40) (Italian) Aggregates more rapidly than wild-type. eurogentec.comanaspec.comForms fibrils, with the mutation potentially altering the packing and stability. eurogentec.comacs.org
[Gly22] Aβ(1-40) (Arctic) Forms protofibrils more rapidly than wild-type. researchgate.netShows a high degree of intrinsic structural polymorphism. researchgate.net

The aggregation of Aβ(1-40) can be significantly accelerated by the presence of pre-formed fibril "seeds." nih.gov This process, known as seeding, bypasses the slow primary nucleation step. nih.gov Fibrils extracted from the brains of Alzheimer's disease patients can effectively seed the growth of synthetic Aβ(1-40) fibrils. nih.gov The resulting fibrils grown from these seeds adopt a structure that is distinct from purely synthetic fibrils, suggesting that the structure of the seed dictates the structure of the subsequent fibrils. nih.gov

Cross-seeding experiments, where fibrils of one Aβ variant are used to seed the aggregation of another, have shown that this process can occur, particularly when there is a high degree of sequence similarity. bmbreports.orgnih.gov For example, fibrils of post-translationally modified Aβ can seed the aggregation of wild-type Aβ(1-40), and the resulting fibrils retain some of the dynamic and structural features of the original seed. nih.gov This highlights the template-driven nature of amyloid fibril propagation.

Structural Characterization of B Amyloid 1 40 Aggregates

Conformational States and Transitions of b-Amyloid (1-40)

The aggregation of amyloid-beta peptides is a complex process that begins with the misfolding of soluble monomers, which then self-assemble into various aggregates, including oligomers, protofibrils, and mature fibrils. mdpi.com The native soluble state of wild-type Aβ is typically a random coil or α-helical conformation. pnas.org However, the E22K mutation alters this initial conformational landscape.

Molecular dynamics simulations have shown that the E22K mutation in the monomeric state induces a tendency for α-helix formation in the region around residues 20-24. nih.govnih.gov This change is significant because it can alter the electrostatic interactions within the peptide; the repulsion between the normally negatively charged E22 and D23 residues is eliminated, which may promote different folding patterns. nih.gov Studies on a peptide fragment, Aβ(11-28), also revealed that the E22K variant has a high propensity to form an α-helix in certain solvent mixtures, supporting a model where aggregation proceeds through an α-helical intermediate. bibliotekanauki.pl

The transition from these initial states to β-sheet-rich structures is a critical step in fibril formation. For the E22K mutant, this transition leads to fibrillar structures that can be fundamentally different from those of the wild-type peptide. Notably, under near-physiological conditions, E22K Aβ can form fibrils dominated by an antiparallel β-sheet organization, a stark contrast to the parallel β-sheet structure typically found in wild-type Aβ fibrils. nih.gov This suggests that the E22K mutation redirects the conformational transition pathway towards a different and potentially more pathogenic, final structure.

Structural Analysis of Fibrils and Protofilaments

Like all amyloid fibrils, those formed by [Lys22] b-Amyloid (1-40) are built upon the fundamental cross-β architecture. nih.gov This structure consists of β-sheets that run the length of the fibril, with the individual β-strands oriented perpendicular to the fibril axis. researchgate.net

A key distinguishing feature of E22K Aβ fibrils is their unusual β-sheet organization. While wild-type Aβ fibrils are characterized by a parallel, in-register arrangement of β-strands, studies on the E22K mutant have revealed a stable antiparallel β-sheet conformation at neutral pH. nih.gov This was identified using Fourier Transform Infrared (FTIR) spectroscopy, which detected a characteristic peak around 1695 cm⁻¹ indicative of an antiparallel arrangement. nih.gov This structural deviation is significant, as the antiparallel β-sheet organization has been suggested to be a signature for increased toxicity. nih.gov The accelerated aggregation of the E22K mutant may be driven by the formation of a salt bridge between the introduced Lys22 and the adjacent Asp23, which stabilizes a turn region crucial for fibril assembly. glpbio.com

Amyloid fibrils are known to be polymorphic, meaning they can adopt multiple, distinct structural forms from the same peptide sequence. nih.gov The [Lys22] b-Amyloid (1-40) peptide exhibits pronounced polymorphism, which is heavily influenced by environmental conditions.

The most striking example of this is the mutant's ability to form fibrils with different β-sheet arrangements. As noted, it favors an antiparallel structure at neutral pH, but can be induced to form a parallel β-sheet structure under acidic conditions. nih.gov This demonstrates a structural plasticity not typically observed in wild-type fibrils and represents a clear case of polymorphism. nih.gov

While high-resolution structures specific to the E22K Aβ(1-40) variant are still being explored, studies of wild-type Aβ(1-40) have revealed complex protomer shapes, such as a novel J-shaped protomer resolved by cryo-electron microscopy (cryo-EM). mdpi.com This J-shaped structure is stabilized by specific salt bridges that are different from those in the E22K mutant. mdpi.com The E22K mutation, by introducing a new lysine (B10760008) residue, likely creates its own set of unique intramolecular contacts and fibril packing arrangements, contributing to its distinct polymorphic behavior. For instance, familial mutations at positions 22 and 23 are known to influence which fibril polymorphs are formed, with some mutations favoring structures with more disordered N-termini. nih.govresearchgate.net

Table 1: Polymorphism of E22K Amyloid-β Fibrils
ConditionDominant β-Sheet StructureKey Structural FeatureReference
Neutral pH (e.g., 7.4)AntiparallelFavored under near-physiological conditions; potentially linked to higher toxicity. nih.gov
Low pH (e.g., 2.0)ParallelDemonstrates structural plasticity; resembles wild-type fibril organization. nih.gov

The structure of Aβ aggregates is highly sensitive to environmental factors, particularly pH. researchgate.net The pH influences the protonation state of ionizable amino acid side chains, such as those of aspartic acid, glutamic acid, and histidine, thereby altering electrostatic interactions that are crucial for folding and stability. researchgate.netacs.org

For [Lys22] b-Amyloid (1-40), pH is a critical determinant of its fibrillar structure. Research has shown a dramatic, pH-dependent switch in the fibril architecture of the E22K mutant. At neutral pH, the peptide assembles into fibrils with an antiparallel β-sheet structure. nih.gov However, when the pH is lowered to acidic conditions (pH 2.0), the aggregation process yields fibrils with a conventional parallel β-sheet structure, similar to the wild-type. nih.gov This structural interconversion is likely due to the neutralization of the negative charge on the Asp23 side chain at low pH, which disrupts the K22-D23 salt bridge that stabilizes the antiparallel conformation. nih.gov This finding unequivocally demonstrates that environmental pH can direct the E22K mutant into fundamentally different, stable amyloid polymorphs. nih.gov

Advanced Spectroscopic and Imaging Techniques for Structure Elucidation

A variety of sophisticated biophysical techniques have been employed to investigate the complex structures of [Lys22] b-Amyloid (1-40) and its aggregates. These methods provide insights at different stages of the aggregation process and at varying levels of resolution.

Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a powerful tool for determining protein secondary structure. It has been instrumental in identifying the distinct β-sheet organizations in E22K fibrils. The position of the amide I band in the IR spectrum can differentiate between parallel (~1630 cm⁻¹) and antiparallel (~1630 cm⁻¹ and ~1695 cm⁻¹) β-sheets. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) provides atomic-level resolution information on the structure of amyloid fibrils. Studies have pointed to the importance of a salt bridge between K22 and D23 in the E22K fibril structure. glpbio.com Solution NMR can be used to characterize the structure and dynamics of the peptide in its monomeric and oligomeric forms. mdpi.com

Imaging Techniques:

Electron Microscopy (EM): Transmission Electron Microscopy (TEM) is widely used to visualize the morphology of mature fibrils, confirming their filamentous nature and revealing features like width and twisting. nih.gov Cryo-electron microscopy (cryo-EM) has emerged as a leading technique for determining the high-resolution, three-dimensional structure of different fibril polymorphs, including the J-shaped protomer of wild-type Aβ(1-40). nih.govmdpi.com

Nanoscale Infrared Spectroscopy: This technique combines the chemical specificity of IR spectroscopy with the high spatial resolution of atomic force microscopy (AFM), allowing for the structural analysis of individual amyloid aggregates. researchgate.net

Computational Methods:

Molecular Dynamics (MD) Simulations: These computational simulations model the movements and interactions of atoms over time, providing insights into the conformational dynamics of the Aβ monomer and the early stages of aggregation. MD studies were crucial in revealing the increased helical propensity of the E22K monomer. nih.govnih.gov

Table 2: Techniques for Structural Elucidation of [Lys22] b-Amyloid (1-40)
TechniqueInformation ProvidedKey Finding for E22K MutantReference(s)
ATR-FTIR SpectroscopySecondary structure, β-sheet organization (parallel vs. antiparallel).Identified antiparallel β-sheets at neutral pH and parallel at low pH. nih.gov
Circular Dichroism (CD)Overall secondary structure content in solution.Revealed increased α-helical propensity in pre-aggregated states. bibliotekanauki.plmdpi.com
Cryo-Electron Microscopy (Cryo-EM)High-resolution 3D structure of fibril polymorphs.Used to characterize different fibril morphologies from patient-derived seeds. nih.gov
Molecular Dynamics (MD)Monomer conformation and early aggregation dynamics.Showed E22K mutation induces helix formation near the mutation site. nih.govnih.gov
Solid-State NMR (ssNMR)Atomic-level structural details of fibrils.Suggested a key salt bridge between Lys22 and Asp23. glpbio.com

Interactions of B Amyloid 1 40 with Biological Membranes

Mechanisms of Peptide-Membrane Binding

The initial association of β-amyloid (1-40) with a biological membrane is a critical step that precedes aggregation and subsequent membrane damage. This binding is governed by a combination of forces and involves specific domains of the peptide.

The binding of β-amyloid (1-40) to cell membranes is a complex interplay of both electrostatic and hydrophobic interactions. The peptide possesses both charged and nonpolar regions, allowing it to interact with the diverse chemical environment of a lipid bilayer.

Initially, electrostatic attraction between the positively charged residues of the β-amyloid peptide and the negatively charged components of the cell membrane, such as phosphatidylserine (B164497) and gangliosides, facilitates the initial encounter and surface association. This electrostatic interaction is thought to concentrate the peptide at the membrane surface, a crucial step for subsequent events.

Following this initial electrostatic tethering, hydrophobic interactions come into play. The hydrophobic C-terminal region of the β-amyloid (1-40) peptide can then insert itself into the nonpolar, hydrophobic core of the lipid bilayer. This insertion is a key driver of membrane association and is believed to be a critical step in the peptide's ability to disrupt membrane structure and function.

Driving ForceDescriptionKey Peptide Residues/Domains Involved
Electrostatic Initial attraction between the positively charged peptide and negatively charged membrane components.N-terminal region, positively charged amino acids (e.g., Arginine, Lysine).
Hydrophobic Insertion of the nonpolar peptide region into the lipid bilayer core.C-terminal domain, hydrophobic amino acids (e.g., Valine, Isoleucine, Alanine).

The distinct domains of the β-amyloid (1-40) peptide play specialized roles in its interaction with biological membranes. The amphipathic nature of the peptide, with its hydrophilic N-terminus and hydrophobic C-terminus, dictates its orientation and depth of insertion into the lipid bilayer.

The N-terminal domain (residues 1-16) is largely hydrophilic and contains several charged residues. This region is primarily involved in the initial electrostatic interactions with the membrane surface. It is believed to remain in the aqueous environment or interact with the polar head groups of the lipids, anchoring the peptide to the membrane.

Conversely, the C-terminal domain (residues 17-40) is predominantly hydrophobic. This segment is crucial for the insertion of the peptide into the hydrophobic core of the membrane. The stability of this inserted state is a key determinant of the peptide's ability to aggregate within the membrane and induce toxicity.

DomainPrimary Role in Membrane InteractionKey Characteristics
N-terminal Initial electrostatic binding and anchoring to the membrane surface.Hydrophilic, contains charged residues.
C-terminal Insertion into the hydrophobic core of the lipid bilayer.Hydrophobic, drives membrane penetration.

Membrane Perturbation and Destabilization by β-Amyloid (1-40) Oligomers

Once bound to the membrane, β-amyloid (1-40) monomers can aggregate to form soluble oligomers. These oligomeric species are widely considered to be the most toxic forms of the peptide and are potent disruptors of membrane integrity.

β-amyloid (1-40) oligomers have been shown to induce significant structural changes in lipid bilayers, leading to membrane fusion and increased permeability. These oligomers can create pores or channels in the membrane, disrupting the normal ionic gradients across the cell membrane. This loss of ionic homeostasis, particularly an influx of calcium ions, can trigger a cascade of neurotoxic events, ultimately leading to cell death.

The formation of these pores is thought to be a key mechanism of β-amyloid toxicity. The process can range from the formation of discrete, well-defined channels to a more general, detergent-like disruption of the membrane structure.

The lipid composition of the biological membrane plays a significant role in modulating the interaction with β-amyloid (1-40). Membranes rich in certain lipids are more susceptible to β-amyloid binding and subsequent damage.

Anionic Lipids: The presence of negatively charged lipids, such as phosphatidylserine and gangliosides, enhances the initial electrostatic attraction of the peptide to the membrane. Ganglioside GM1, in particular, has been implicated as a seeding point for β-amyloid aggregation on the membrane surface.

Cholesterol: The role of cholesterol is complex and appears to be concentration-dependent. While some studies suggest that cholesterol can have a protective effect by altering membrane fluidity and reducing peptide insertion, others indicate that it can promote the formation of lipid rafts, which may serve as platforms for β-amyloid aggregation.

Sphingomyelin: This lipid, often found in lipid rafts, has also been shown to influence β-amyloid aggregation and membrane interaction.

Lipid ComponentInfluence on β-Amyloid (1-40) Interaction
Anionic Lipids Enhance electrostatic binding and can act as nucleation sites for aggregation.
Cholesterol Modulates membrane fluidity and can influence the formation of aggregation-prone lipid rafts.
Sphingomyelin Can affect the aggregation kinetics and membrane perturbation by the peptide.

Specificity and Enhanced Effects of [Lys22] β-Amyloid (1-40) in Membrane Interactions

Currently, there is a lack of specific research data available in the public domain detailing the enhanced effects of the [Lys22] substitution on the interaction of β-amyloid (1-40) with biological membranes. However, based on the known roles of amino acids at this position and the principles of peptide-membrane interactions, we can hypothesize the potential consequences of this mutation.

Position 22 is located within the central hydrophobic core of the β-amyloid peptide and is adjacent to a critical salt bridge-forming residue (Asp23). The native residue at position 22 is Glutamic acid (Glu), which is negatively charged. Substituting this with Lysine (B10760008) (Lys), a positively charged residue, would introduce a significant change in the local charge and chemical properties of this region.

This substitution could potentially lead to:

Modified Aggregation Propensity: The change in charge and the disruption of the native salt bridge between Asp23 and Lys28 could significantly impact the peptide's aggregation kinetics and the morphology of the resulting oligomers and fibrils.

Enhanced Membrane Perturbation: The altered structure and charge of the [Lys22] variant could lead to a more profound disruption of the lipid bilayer, potentially forming more stable or larger pores, leading to increased membrane permeability and cytotoxicity.

Further experimental investigation is necessary to validate these hypotheses and to fully elucidate the specific and potentially enhanced effects of the [Lys22] β-amyloid (1-40) variant on membrane interactions.

Cellular and Molecular Pathophysiology Mediated by B Amyloid 1 40

Molecular Mechanisms of Neurotoxicity

The neurotoxicity of β-amyloid peptides is a central element in the pathogenesis of Alzheimer's disease. The fibrillar form of Aβ (1-40) is known to be a potent neurotoxin, inducing neuronal death. nih.gov The molecular assembly of Aβ is a critical determinant of its toxic properties. nih.gov Aggregated forms of β-amyloid peptides, such as βAP25-35 and βAP1-42, can irreversibly open Ca2+-carrying channels, leading to a deleterious influx of calcium ions into neurons. nih.gov This surge in intracellular calcium is a precursor to a cascade of events that result in cellular dysfunction and, ultimately, cell death. nih.gov

The neurotoxic effects of Aβ are concentration- and time-dependent. oup.com For instance, primary neuronal cultures exposed to Aβ (1-40) for 24 hours show increased apoptotic nuclear morphology with rising concentrations of the peptide. oup.com Significant increases in these apoptotic markers are observed at concentrations of 20 μg/ml and greater. oup.com

Synaptic Dysfunction and Impairment

Synaptic dysfunction is a primary contributor to the cognitive decline observed in Alzheimer's disease. frontiersin.org The accumulation of β-amyloid peptides disrupts synaptic plasticity and mediates synaptic toxicity through various mechanisms. nih.gov Soluble Aβ oligomers, in particular, are considered the primary agents of synaptic and cellular damage. abcam.com They can impair synaptic plasticity by inhibiting NMDAR-dependent long-term potentiation (LTP), a crucial process for learning and memory. spandidos-publications.com

Aβ disrupts glutamate (B1630785) receptors, such as NMDA and AMPA receptors, leading to calcium dyshomeostasis. nih.gov This imbalance damages synapse plasticity, characterized by the suppression of LTP and enhancement of long-term depression (LTD). nih.gov Furthermore, Aβ oligomers can induce the accumulation of extracellular glutamate, which in turn disrupts the glutamate cycle and results in synapse toxicity. nih.gov

Research has shown that Aβ (1-40) can inhibit the aggregation and toxicity of the more harmful Aβ (1-42) isoform. abcam.com Pre-mixing Aβ (1-40) with Aβ (1-42) has been found to significantly reduce the detrimental effects of Aβ (1-42) on synapses, leading to increased synaptic vesicle recycling and synaptophysin content. nih.gov This suggests that the relative amounts of different Aβ isoforms can critically influence the extent of synaptic damage. nih.gov

Induction of Neuronal Apoptosis and Other Cell Death Pathways

β-amyloid peptides are known to induce neuronal apoptosis, a form of programmed cell death. pnas.org Cultured neurons treated with synthetic Aβ peptides exhibit morphological and biochemical hallmarks of apoptosis, including membrane blebbing, compaction of nuclear chromatin, and internucleosomal DNA fragmentation. pnas.org

One of the mechanisms by which Aβ (1-40) induces apoptosis involves the activation of calpain, a calcium-dependent protease. nih.gov This activation leads to the cleavage of poly-ADP-ribose polymerase (PARP), a DNA repair enzyme, and subsequent DNA fragmentation. nih.gov The process is initiated by Aβ-induced stimulation of Ca2+ influx. nih.gov

Another pathway implicated in Aβ-induced neuronal death is the c-Jun N-terminal kinase (JNK) signaling cascade. jneurosci.org Exposure of cortical neurons to Aβ leads to the activation of JNK, which is required for the subsequent apoptosis. jneurosci.org Furthermore, Aβ has been shown to inhibit the proteolytic activity of the antiapoptotic Arg/N-end rule pathway, which is part of the ubiquitin-proteasome system (UPS). aging-us.com This inhibition is linked to the impairment of arginyltransferase Ate1 catalytic activity, ultimately leading to cell death. aging-us.com

Interaction with Intracellular Pathways

Intracellular β-amyloid has been shown to have toxic effects on several cellular pathways. These include the dysregulation of calcium and synaptic function, inhibition of the ubiquitin-proteasome system, mitochondrial dysfunction, and the activation of proinflammatory responses, all of which contribute to cellular stress and eventual apoptosis. mdpi.com

Modulation of Proteostasis (e.g., Ubiquittin-Proteasome System)

The ubiquitin-proteasome system (UPS) is a critical component of cellular protein homeostasis, or proteostasis. In Alzheimer's disease, the function of the UPS is often compromised. aging-us.com β-amyloid peptides can directly inhibit the proteolytic activity of the proteasome. aging-us.com Specifically, Aβ peptides have been found to inhibit the Arg/N-end rule pathway, a part of the UPS, by targeting the enzyme arginyltransferase Ate1. aging-us.com This inhibition of protein degradation contributes to the apoptotic effect of Aβ. aging-us.com The capacity of the proteostasis network, including molecular chaperones, the ubiquitin-proteasome system, and autophagy, declines with age, which can exacerbate the accumulation of toxic Aβ aggregates. mdpi.com

Chaperone Interactions and Their Influence on Toxicity

Molecular chaperones are a primary defense against protein misfolding and aggregation. acs.org Both intracellular and extracellular chaperones have been found to interact with β-amyloid peptides. acs.org For example, the intracellular chaperone αB-crystallin and the extracellular chaperone clusterin can both bind to misfolded oligomeric species of Aβ (1-40), forming long-lived complexes. acs.orgnih.gov This sequestration prevents the further growth of these oligomers into fibrils and also prevents their dissociation, thereby inhibiting potentially pathogenic processes associated with Aβ oligomers. acs.org

Studies in C. elegans have identified several chaperone proteins, including members of the HSP70 family and αB-crystallin-related small heat shock proteins, that interact with intracellular Aβ. pnas.org These interactions suggest that chaperones play an early and crucial role in modulating the metabolism and toxicity of intracellular Aβ. pnas.org

Role of [Lys22] b-Amyloid (1-40) in Exacerbated Cellular Dysfunction and Neuroinflammatory Responses

The Italian mutation (E22K) in Aβ (1-40) leads to a peptide that aggregates more rapidly and exhibits greater neurotoxicity than the wild-type form. bms.kr This enhanced aggregation propensity is a key factor in its ability to exacerbate cellular dysfunction.

The accumulation of β-amyloid in the brain is a primary trigger for neuroinflammation. mdpi.com Microglia-mediated clearance of Aβ declines with age, leading to its accumulation and subsequent neuroinflammatory responses. mdpi.com Fibrillar Aβ (1-40) can activate microglia, causing them to proliferate and release proinflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide. nih.gov This inflammatory state, in turn, can enhance the production of Aβ, creating a detrimental feedback loop that aggravates disease progression. frontiersin.org The activation of astrocytes and microglia by Aβ pathology affects the clearance and production of Aβ42, contributes to the spread of tau pathology, and exacerbates neurodegeneration. neurology.org

Table 1: Summary of Research Findings on the Pathophysiology of [Lys22] b-Amyloid (1-40)

SectionKey FindingImplication
6.1.1. Synaptic Dysfunction Aβ oligomers impair synaptic plasticity by inhibiting NMDAR-dependent LTP and disrupting glutamate receptors. nih.govspandidos-publications.comContributes directly to the learning and memory deficits characteristic of Alzheimer's disease.
6.1.2. Neuronal Apoptosis Aβ (1-40) induces apoptosis through calpain activation and the JNK signaling pathway. nih.govjneurosci.orgProvides specific molecular targets for potential therapeutic interventions aimed at preventing neuronal loss.
6.2.1. Proteostasis Modulation Aβ peptides inhibit the ubiquitin-proteasome system by targeting the Arg/N-end rule pathway. aging-us.comDisruption of cellular protein degradation machinery leads to the accumulation of toxic proteins and cellular stress.
6.2.2. Chaperone Interactions Intracellular and extracellular chaperones sequester Aβ oligomers, preventing their further aggregation. acs.orgnih.govHighlights the protective role of chaperones and suggests that enhancing chaperone activity could be a therapeutic strategy.
6.3. Neuroinflammation Fibrillar Aβ (1-40) activates microglia, leading to the release of proinflammatory molecules. nih.govThe resulting neuroinflammatory environment contributes to a cycle of increased Aβ production and neurodegeneration.

Experimental Models for Studying Lys22 B Amyloid 1 40 Pathogenesis

In Vitro Cellular Models

In vitro models offer a controlled environment to study specific aspects of b-Amyloid (1-40) neurotoxicity and metabolism.

Primary neuronal cultures are a valuable tool for studying the direct effects of b-Amyloid (1-40) on neuron survival and function. springernature.com These cultures, often derived from rodent brains, provide a homogenous population of neurons that can be treated with pre-aggregated amyloid peptides to assess neurotoxicity. springernature.com Intoxication of neuronal cultures with b-Amyloid (1-40) is a widely used in vitro model to understand the mechanisms of cell death in Alzheimer's disease. innoprot.comneurofit.com

Several assays are employed to quantify the neurotoxic effects of b-Amyloid (1-40). These include:

Cell Viability Assays: The MTT assay is commonly used to measure the metabolic activity of cells, which correlates with cell viability. A reduction in MTT signal indicates decreased cell viability. neurofit.com

LDH Release Assays: Lactate dehydrogenase (LDH) is released from damaged cells. Measuring LDH in the culture medium provides an indicator of cell membrane integrity and cytotoxicity. innoprot.com

Neurite Outgrowth Analysis: The effect of b-Amyloid (1-40) on the length and complexity of neuronal processes can be quantified to assess sublethal toxicity. innoprot.com

Caspase Activation Assays: Caspases are a family of proteases that play a key role in apoptosis (programmed cell death). Measuring the activity of caspases, such as caspase-3, can indicate the induction of apoptotic pathways by b-Amyloid (1-40). innoprot.comresearchgate.net

Studies have shown that exposure of primary neurons to b-Amyloid (1-40) can lead to a dose-dependent decrease in cell viability and induce apoptosis. innoprot.comresearchgate.net For instance, pretreatment of cerebellar granule neurons with Thymoquinone was found to protect against b-Amyloid (1-40)-induced neurotoxicity by inhibiting caspase-3, -8, and -9 activation. researchgate.net In contrast, some research suggests that under certain conditions, b-Amyloid (1-40) may have a neuroprotective role against the more toxic b-Amyloid (1-42). nih.gov

Assay TypeEndpoint MeasuredTypical Finding with b-Amyloid (1-40) Treatment
MTT AssayCell Viability (Metabolic Activity)Reduced cell viability in a dose-dependent manner. neurofit.com
LDH Release AssayCell Death (Membrane Integrity)Increased LDH release into the culture medium. innoprot.com
Neurite OutgrowthNeuronal MorphologyReduced neurite length and complexity. innoprot.com
Caspase ActivationApoptosisIncreased activity of caspases (e.g., caspase-3). innoprot.comresearchgate.net

Cell lines are instrumental in studying the enzymatic processing of the amyloid precursor protein (APP) and the subsequent production of amyloid-beta peptides. nih.gov These models allow for the investigation of factors that modulate the activity of secretases, the enzymes responsible for cleaving APP. innoprot.com

The BE(2)-M17 human neuroblastoma cell line is one such model that endogenously expresses the necessary components for the amyloidogenic pathway. nih.gov In these cells, APP is sequentially cleaved by β-secretase and γ-secretase to produce Aβ peptides, including Aβ40 and Aβ42. nih.gov The levels of these peptides in the cell culture medium can be quantified using techniques like ELISA. nih.gov For example, in BE(2)-M17 cells, the concentration of Aβ40 has been measured at approximately 334.5 pg/ml after 48 hours in culture. nih.gov

Another cell line used for these studies is the Madin-Darby Canine Kidney (MDCK) cell line, which can be stably transfected to express green fluorescent protein-tagged human APP (APP-GFP). innoprot.comcreative-bioarray.com This allows for the visualization and tracking of APP processing within the cell. innoprot.com These cell lines can be used in high-throughput screening assays to identify compounds that inhibit Aβ production by modulating secretase activity. nih.govinnoprot.com

Cell LineKey CharacteristicsApplication in Aβ Production StudiesExample Finding
BE(2)-M17 (Human Neuroblastoma)Endogenous expression of APP and secretases. nih.govStudying the molecular regulation of Aβ production and screening for modulators. nih.govAβ40 concentration in conditioned medium was ~334.5 pg/ml after 48 hours. nih.gov
MDCK (Canine Kidney)Can be stably transfected with APP-GFP. innoprot.comcreative-bioarray.comHigh-throughput screening for inhibitors of APP processing. innoprot.comDemonstrates a Z' factor of 0.71+/- 0.01 in high-content screening for APP processing inhibitors. innoprot.com

The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the blood and the brain. In vitro models of the BBB are essential for studying the transport of b-Amyloid (1-40) and its effects on barrier integrity. These models typically consist of a monolayer of brain microvascular endothelial cells grown on a permeable support. nih.gov

Studies using an in vitro human BBB model have shown that soluble monomeric b-Amyloid (1-40) can bind to and be transported across the endothelial cell layer. nih.gov The binding of 125I-labeled sAβ1-40 to the apical side of the brain microvascular endothelial cell monolayer was found to be time-dependent and saturable, with both high- and low-affinity binding sites. nih.gov This binding is mediated, in part, by the Receptor for Advanced Glycation End products (RAGE) and macrophage scavenger receptors. nih.gov

Furthermore, b-Amyloid (1-40) can affect the permeability of the BBB. Research has indicated that b-Amyloid (1-40) can diffuse across the BBB and alter its permeability. researchgate.net Exposure of isolated rat brain microvessels to human b-Amyloid (1-40) resulted in a concentration-dependent decrease in the expression of the tight junction proteins claudin-1 and claudin-5, which are crucial for maintaining barrier integrity. ahajournals.org Concurrently, there was an increased expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that can degrade the extracellular matrix and compromise BBB function. ahajournals.org

In Vitro ModelParameter StudiedKey Finding
Human BBB Endothelial Cell MonolayerBinding of 125I-sAβ1-40Saturable binding with high-affinity (Kd = 7.8 nM) and low-affinity (Kd = 52.8 nM) sites. nih.gov
Human BBB Endothelial Cell MonolayerTranscytosis of 125I-sAβ1-40Asymmetrical transport from the apical to the basolateral side, partially mediated by RAGE. nih.govcore.ac.uk
Isolated Rat Brain MicrovesselsEffect of hAβ40 on Tight Junction ProteinsDecreased expression of claudin-1 and claudin-5. ahajournals.org
Isolated Rat Brain MicrovesselsEffect of hAβ40 on Matrix MetalloproteinasesIncreased expression of MMP-2 and MMP-9. ahajournals.org

In Vivo Animal Models

In vivo models are indispensable for understanding the complex, systemic effects of b-Amyloid (1-40) in a living organism.

Transgenic mice that overexpress mutant forms of human APP are widely used to model the amyloid pathology of Alzheimer's disease. nih.govembopress.org These models develop age-dependent accumulation of amyloid plaques in the brain, reminiscent of the pathology seen in human patients. nih.govembopress.org Many of these models carry mutations such as the Swedish (K670N/M671L) mutation, which leads to an overproduction of total Aβ. embopress.org

While these models recapitulate key features of amyloidosis, there are differences compared to the human condition. The morphology of amyloid plaques in transgenic mice can be less dense and more amorphous than those in AD patients. nih.gov Additionally, the biochemical composition of the amyloid deposits can vary between different mouse models. nih.gov For example, APP Tg2576 and APP23 mice primarily accumulate Aβ monomers, while other models like the PDAPP mouse also generate Aβ dimers and oligomers. nih.gov

Some commonly used transgenic mouse models for studying amyloidosis include:

PDAPP mice: Express the APP V717F mutation and are used in studies of Aβ immunotherapies. nih.gov

Tg2576 mice: Carry the Swedish double mutation and show abundant Aβ monomers in their amyloid deposits. nih.gov

APP23 mice: Also express the Swedish double mutation and are used to study age-related cognitive decline. nih.gov

ARTE10 (APP/PS1) mice: Co-express mutant human APP (Swedish mutation) and presenilin 1 (PS1 M146V mutation), leading to early and robust amyloid plaque deposition. biospective.com

Transgenic Mouse ModelAPP Mutation(s)Key Pathological Features
PDAPPV717F (Indiana)Numerous flocculent amyloid plaques, some compact core plaques. nih.gov
Tg2576K670N/M671L (Swedish)Abundant Aβ monomers in amyloid deposits. nih.gov
APP23K670N/M671L (Swedish)Progressive, age-related cognitive impairment preceding amyloid deposition. nih.gov
ARTE10 (APP/PS1)APP (Swedish) & PS1 (M146V)Early onset of amyloid plaque deposition (around 3 months). biospective.com

In addition to transgenic models, AD-like pathology can be induced in rats through the direct injection of b-Amyloid (1-40) into the brain. bu.edu This approach allows for the study of the direct neurotoxic effects of exogenously administered amyloid peptides. bu.edu

Intrahippocampal injections of b-Amyloid (1-40) in rats have been shown to cause a range of pathological changes, including:

Neuronal Loss and Gliosis: Histological analysis reveals significant neuronal loss and an increase in glial cells (gliosis) at the injection site. bu.edunih.gov

Cognitive Impairment: Rats injected with b-Amyloid (1-40) exhibit impairments in learning and memory tasks. bu.edunih.govdiva-portal.org For example, in one study, rats that received intrahippocampal injections of Aβ 1-40 were significantly impaired in a reward learning task 14 days later. bu.edunih.gov

Amyloid Fibril Formation: Injected soluble b-Amyloid (1-40) can form aggregates in the rat brain that exhibit Congo red birefringence, a characteristic of amyloid fibrils. jneurosci.orgnih.gov Electron microscopy has confirmed the presence of fibrillar structures within these aggregates. jneurosci.orgnih.gov

The rat model of b-Amyloid (1-40) injection provides a valuable tool for investigating the acute neurodegenerative effects of amyloid peptides and for screening potential neuroprotective agents. diva-portal.orgnih.gov

Experimental ProcedureObserved Pathological OutcomeBehavioral Consequence
Intrahippocampal injection of b-Amyloid (1-40)Neuronal loss and gliosis in the hippocampus. bu.edunih.govImpaired accuracy and speed in a reward learning task. bu.edunih.gov
Bilateral injection of soluble b-Amyloid (1-40) into the dorsal hippocampusInduction of AD-like pathology. diva-portal.orgImpaired learning and memory. diva-portal.org
Injection of freshly solubilized b-Amyloid (1-40) into the brainFormation of Congo red-positive amyloid fibrils. jneurosci.orgnih.govNot specified.

Advanced Methodologies for Research on Lys22 B Amyloid 1 40

Peptide Synthesis and Purification Techniques for b-Amyloid (1-40)

The production of high-purity [Lys22] b-Amyloid (1-40) is a prerequisite for reliable biophysical and structural studies. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is the method of choice for obtaining this peptide.

Solid-Phase Peptide Synthesis (SPPS): The standard and most widely used method for synthesizing amyloid beta peptides, including the [Lys22] variant, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. springernature.com This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. To manage the inherent challenges of synthesizing the aggregation-prone Aβ sequence, modifications to standard protocols are often necessary. For instance, the use of specialized resins and coupling reagents can improve synthesis efficiency. One optimized approach for Aβ(1-40) utilizes a 4-hydroxymethyl benzamide (B126) (HMBA) resin and the (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)–1-hydroxy benzotriazole (B28993) monohydrate (HOBt) coupling method. mdpi.com

A general cycle for Fmoc-SPPS involves:

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a piperidine (B6355638) solution.

Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the peptide chain.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the full 40-amino acid sequence of [Lys22] b-Amyloid is assembled. Upon completion of the synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). peptide.com

Purification by High-Performance Liquid Chromatography (HPLC): Following cleavage from the resin, the crude synthetic peptide is a heterogeneous mixture containing the desired full-length peptide as well as truncated and modified sequences. Purification to a high degree of homogeneity is essential and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

A tailored HPLC protocol for amyloid beta peptides can yield material with greater than 95% purity. researchgate.net A common strategy involves using a C4 or C18 column and a gradient of increasing organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent like TFA. researchgate.netmdpi.com For Aβ peptides, which are prone to aggregation, purification can be challenging. An optimized method for Aβ(1-40) involves cleavage from the resin with aqueous NaOH, which keeps the peptide in a monomeric state, facilitating easier purification. mdpi.com The fractions containing the pure peptide are collected, and the final product is often lyophilized to obtain a stable powder. The identity and purity of the final [Lys22] b-Amyloid (1-40) product are confirmed by analytical HPLC and mass spectrometry. nih.gov

Technique Description Key Considerations for [Lys22] b-Amyloid (1-40)
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain on a solid support.Use of Fmoc/tBu chemistry. Optimization to prevent on-resin aggregation is critical.
High-Performance Liquid Chromatography (HPLC) Separation of the target peptide from impurities based on hydrophobicity.Typically reverse-phase with a C4 or C18 column. Conditions may need to be optimized to maintain peptide solubility and prevent aggregation during purification.

Biophysical Characterization Techniques

A suite of biophysical techniques is employed to investigate the structural and aggregative properties of [Lys22] b-Amyloid (1-40) and to understand how the E22K mutation influences its behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution structural information on peptides and proteins in both solution and solid states. For amyloid fibrils, which are large, insoluble aggregates, solid-state NMR (ssNMR) is particularly informative. nih.gov

A key study by Masuda and colleagues utilized ssNMR to investigate the structural consequences of the Italian (E22K) mutation in Aβ(1-40) fibrils. anaspec.com By selectively labeling specific amino acid residues with ¹³C and ¹⁵N, they were able to probe the local conformation around the mutation site. Their findings verified the presence of a turn structure at positions 22 and 23, which is influenced by the formation of a salt bridge between the newly introduced Lys22 and the neighboring Asp23. anaspec.com This structural insight helps to explain the increased pathogenicity of the E22K variant. anaspec.com

Solid-state NMR experiments on amyloid fibrils typically involve:

Isotope Labeling: Synthesis of the peptide with ¹³C and ¹⁵N enriched amino acids at specific positions or uniformly.

Fibril Formation: Aggregation of the labeled peptide into fibrils under controlled conditions.

NMR Data Acquisition: Application of various ssNMR pulse sequences to measure parameters such as chemical shifts, dipolar couplings, and internuclear distances. These parameters provide constraints for determining the three-dimensional structure of the peptide within the fibril.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum provides information on the proportions of α-helix, β-sheet, and random coil conformations.

For [Lys22] b-Amyloid (1-40), CD spectroscopy can be used to compare its secondary structure to that of the wild-type peptide and to monitor conformational changes during aggregation. Studies on a fragment of Aβ (11-28) containing the E22K mutation revealed a high propensity for β-sheet formation. bibliotekanauki.pl In a solvent that typically induces α-helical structures (hexafluoro-2-propanol), the E22K variant, along with other mutants, showed a surprising amount of β-sheet conformation, highlighting its strong tendency to adopt this aggregation-prone structure. bibliotekanauki.pl

A typical CD experiment involves:

Sample Preparation: Dissolving the lyophilized peptide in a suitable buffer or solvent at a known concentration.

Spectral Measurement: Recording the CD spectrum over a range of wavelengths, typically in the far-UV region (190-260 nm).

Data Analysis: Deconvolution of the spectrum to estimate the percentages of different secondary structural elements.

Wavelength (nm) Secondary Structure
~195 (negative), ~215 (positive)β-sheet
~208 (negative), ~222 (negative)α-helix
~198 (negative)Random Coil

X-ray Diffraction and Cryo-Electron Microscopy (Cryo-EM) for Fibril Structure Determination

To visualize the three-dimensional architecture of [Lys22] b-Amyloid (1-40) fibrils at high resolution, X-ray diffraction and cryo-electron microscopy (cryo-EM) are indispensable techniques.

X-ray Diffraction: X-ray fiber diffraction has been historically important in establishing the characteristic "cross-β" structure of amyloid fibrils. nih.govspringernature.com In this structure, β-strands run perpendicular to the long axis of the fibril, and β-sheets are stacked parallel to it. nih.gov This arrangement gives rise to a distinctive diffraction pattern with a strong meridional reflection at ~4.7 Å (corresponding to the inter-strand spacing) and a broad equatorial reflection at ~10 Å (corresponding to the inter-sheet spacing). nih.gov While a specific high-resolution X-ray crystal structure for [Lys22] b-Amyloid (1-40) is not available, this technique provides the foundational understanding of its fibrillar organization.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have revolutionized the structural biology of amyloid fibrils, allowing for the determination of atomic-resolution structures from frozen-hydrated specimens. mdpi.comnih.gov This technique involves vitrifying a thin layer of the fibril solution and imaging it in a transmission electron microscope. Thousands of particle images are then computationally processed to reconstruct a high-resolution 3D density map. While specific cryo-EM structures of fibrils formed exclusively from [Lys22] b-Amyloid (1-40) are still emerging, studies of wild-type Aβ(1-40) and other variants have revealed a remarkable degree of structural polymorphism, with different fibril morphologies arising from variations in the peptide's fold and the arrangement of protofilaments. mdpi.comportlandpress.com These high-resolution structures provide invaluable insights into the molecular interactions that stabilize the fibril core and can inform the rational design of aggregation inhibitors.

Thioflavin T (ThT) Fluorescence Assays for Aggregation Kinetics

The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the kinetics of amyloid fibril formation in real-time. nih.goveurogentec.com ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β structure of amyloid fibrils. nih.gov This property allows for the quantitative measurement of fibril growth over time.

By incubating [Lys22] b-Amyloid (1-40) in the presence of ThT and monitoring the fluorescence intensity, researchers can characterize its aggregation kinetics, which typically follows a sigmoidal curve. This curve can be analyzed to extract key kinetic parameters:

Lag Phase (t_lag): The initial period where nucleation occurs, and no significant fibril formation is detected.

Elongation Phase: A rapid increase in fluorescence as existing nuclei grow into larger fibrils.

Plateau Phase: The reaction reaches equilibrium as the pool of soluble monomers is depleted.

Comparative studies have shown that mutations at position 22, such as E22K, can significantly alter the aggregation kinetics of Aβ(1-40). bibliotekanauki.pl The Italian mutation is reported to aggregate more rapidly than the wild-type peptide, which is consistent with its association with early-onset Alzheimer's disease. researchgate.net

Single-Molecule Imaging and Atomic Force Microscopy (AFM) for Real-time Aggregation and Membrane Interactions

Single-Molecule Imaging: Single-molecule fluorescence techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy, enable the direct observation of individual amyloid oligomers and their assembly into larger aggregates. scienceopen.comnih.gov These methods can overcome the limitations of bulk assays by detecting the transient and heterogeneous oligomeric species that are thought to be the most neurotoxic. By labeling [Lys22] b-Amyloid (1-40) with a fluorescent dye, researchers can track the formation and size distribution of oligomers at physiologically relevant concentrations. scienceopen.com While specific single-molecule studies on the [Lys22] variant are limited, this approach holds great promise for understanding the earliest stages of its aggregation pathway.

Atomic Force Microscopy (AFM): AFM is a powerful imaging technique that can visualize the morphology of amyloid aggregates, from small oligomers to mature fibrils, with nanometer resolution. semanticscholar.org It can be performed in liquid, allowing for the real-time monitoring of fibril growth on a surface. Furthermore, AFM is particularly well-suited for studying the interaction of amyloid peptides with lipid membranes. semanticscholar.orgbiorxiv.org By imaging the disruption of model lipid bilayers upon the addition of [Lys22] b-Amyloid (1-40), it is possible to investigate the mechanisms of membrane damage, such as pore formation or membrane thinning, which are thought to be central to Aβ-induced cytotoxicity. semanticscholar.org

Mass Spectrometry for Peptide Characterization and Conformational Analysis

Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization of amyloid peptides, including the [Lys22] b-Amyloid (1-40) variant. nih.gov This technique offers high sensitivity and accuracy in determining the molecular weight and amino acid sequence of the peptide, confirming its identity and purity. thermofisher.com

One of the key applications of MS in this context is the precise characterization of amyloid-β standards. A method utilizing species-specific isotope dilution combined with high-performance liquid chromatography-inductively coupled plasma-mass spectrometry/mass spectrometry (HPLC-ICP-MS/MS) has been developed for the traceable quantification of peptide content. nih.gov This approach involves the acid hydrolysis and oxidation of the peptides to yield sulfur-containing amino acids, which are then separated and measured to accurately determine the peptide concentration. nih.gov

Beyond basic characterization, MS-based methods are instrumental in analyzing the conformational states of amyloid peptides. Techniques such as native MS, ion mobility, and various footprinting methods like hydrogen-deuterium exchange (HDX) and fast photochemical oxidation of proteins (FPOP) provide insights into the higher-order structure of these aggregating proteins. nih.gov These methods can reveal regional and sometimes even amino acid-level spatial resolution, which is crucial for understanding the complex oligomeric mixtures and polymorphic conformations that amyloid peptides adopt. nih.gov For instance, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have been effectively used to study noncovalent complexes of amyloid-β (1-40) with other molecules, even at neutral pH. mdpi.com Such studies can identify binding sites and interaction dynamics, which are critical for developing therapeutic strategies. mdpi.commdpi.com

Furthermore, automated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the multiplex quantification of wild-type and variant amyloid-β peptides in cerebrospinal fluid (CSF). nih.gov This high-throughput approach not only supports the diagnostic workup of neurodegenerative diseases but also allows for the identification of specific pathogenic variants. nih.gov

Table 1: Mass Spectrometry Techniques for [Lys22] b-Amyloid (1-40) Research
TechniqueApplicationKey Findings/CapabilitiesReferences
HPLC-ICP-MS/MSTraceable quantification of peptide standardsAccurate determination of peptide content through analysis of sulfur-containing amino acids. nih.gov
Native MS, Ion Mobility, HDX, FPOPConformational analysis and higher-order structureProvides regional and amino acid-level spatial resolution of complex oligomeric mixtures. nih.gov
ESI and MALDIAnalysis of noncovalent complexesEffective for studying interactions with other molecules at neutral pH and identifying binding sites. mdpi.commdpi.com
Automated LC-MS/MSMultiplex quantification in biological fluids (CSF)High-throughput analysis for diagnostic support and identification of pathogenic variants. nih.gov

Immunological and Biochemical Assays

Immunological and biochemical assays are fundamental to the study of [Lys22] b-Amyloid (1-40), enabling its quantification and detection in various biological samples. These methods rely on the high specificity of antibody-antigen interactions.

Enzyme-Linked Immunosorbent Assays (ELISA) for Aβ Quantification and Detection

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone for the quantitative determination of amyloid-β peptides. intimakmur.co.id These assays typically employ a sandwich format where a capture antibody coated on a microplate well binds to the target Aβ peptide, and a second, enzyme-labeled detection antibody binds to a different epitope on the peptide. euroimmun.co.jpcellsignal.com The enzymatic reaction produces a measurable signal, the intensity of which is proportional to the concentration of the Aβ peptide in the sample. euroimmun.co.jp

Several commercial ELISA kits are available for the specific quantification of Aβ (1-40). anaspec.comfujifilm.com These kits are designed for use with various sample types, including cerebrospinal fluid (CSF), tissue culture medium, and tissue homogenates. intimakmur.co.idfujifilm.com The specificity of these assays is crucial, with antibodies designed to recognize specific epitopes of the Aβ (1-40) peptide, allowing for its differentiation from other Aβ isoforms. cellsignal.comcellsignal.com For instance, some ELISAs use monoclonal antibodies that specifically detect the C-terminus of Aβ (1-40). intimakmur.co.id The reliability of ELISA results can be enhanced by performing duplicate determinations for each sample and including internal controls in each assay run. euroimmun.co.jp

The measurement of the Aβ42/Aβ40 ratio in CSF using ELISA is a key biomarker in the assessment of Alzheimer's disease pathology. fujirebio.com A decrease in this ratio is often observed in patients with the disease. hytest.fi It is important to note that the measured levels of Aβ in CSF can sometimes differ between antibody-based methods like ELISA and other techniques, potentially due to factors like epitope masking from oligomerization or binding to other proteins. nih.gov

Western Blot and Immunofluorescence for Protein Detection and Localization

Western blotting is a widely used technique to detect and analyze specific proteins from a complex mixture. In the context of [Lys22] b-Amyloid (1-40) research, Western blotting can be used to confirm the presence and determine the relative abundance of the peptide. The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. For example, antibodies that are specific to the C-terminus of human β-amyloid (1-40) can be used to identify this particular isoform. cellsignal.com

Immunofluorescence is a powerful technique for visualizing the localization of proteins within cells and tissues. This method uses fluorescently labeled antibodies to bind to the target protein, which can then be observed using a fluorescence microscope. Immunofluorescence can be employed to study the distribution and accumulation of [Lys22] b-Amyloid (1-40) in cellular models or tissue sections, providing insights into its pathological effects. For instance, studies have used immunofluorescence to monitor the expression and localization of Aβ (1-40) in endothelial cells. researchgate.net Fluorescently labeled Aβ peptides, such as those conjugated with Fluorescein Isothiocyanate (FITC), are also valuable tools for localization experiments and monitoring aggregation. rpeptide.com

Table 2: Comparison of Immunological and Biochemical Assays
AssayPrimary FunctionKey FeaturesTypical SamplesReferences
ELISAQuantification and detectionHigh sensitivity and specificity; sandwich format with capture and detection antibodies.CSF, tissue culture medium, tissue homogenates intimakmur.co.ideuroimmun.co.jpcellsignal.com
Western BlotDetection and relative quantificationSeparation by size; high specificity with targeted antibodies.Cell lysates, tissue extracts cellsignal.com
ImmunofluorescenceLocalizationVisualization of protein distribution in cells and tissues using fluorescently labeled antibodies.Cell cultures, tissue sections researchgate.netrpeptide.com

Computational and Molecular Dynamics (MD) Simulations

Computational and molecular dynamics (MD) simulations have become indispensable tools for investigating the molecular-level behavior of amyloid peptides like [Lys22] b-Amyloid (1-40). These methods provide detailed insights into the structural dynamics, aggregation pathways, and interactions of these peptides that are often difficult to obtain through experimental techniques alone. acs.orgnih.gov

MD simulations, in particular, allow researchers to observe the time-evolution of a molecular system with atomic resolution. plos.org By solving Newton's equations of motion for the atoms in the system, these simulations can track the conformational changes of the [Lys22] b-Amyloid (1-40) monomer and its assembly into larger oligomers. nih.gov These simulations have been used to study the formation of tetramer units from individual Aβ peptides and how these oligomers interact with model cell membranes. nih.gov

The choice of force field parameters and simulation techniques can significantly influence the outcomes of these simulations, affecting properties such as secondary structure abundances and radius of gyration. nih.gov Therefore, careful validation against experimental data is crucial. Studies have shown that mutations, such as the E22K substitution in [Lys22] b-Amyloid (1-40), can alter the structural properties of the peptide, for example, by increasing its β-sheet content. acs.org

Computational approaches are also employed to study the interaction of amyloid peptides with other molecules, such as metal ions or nanoparticles. For instance, simulations have been used to investigate how electrostatic interactions drive the absorption of Aβ monomers onto gold nanoparticles and how this binding affects the peptide's propensity to form β-sheets. mdpi.com These studies can provide a mechanistic understanding of factors that may modulate amyloid aggregation.

Table 3: Applications of Computational and MD Simulations in [Lys22] b-Amyloid (1-40) Research
ApplicationMethodologyKey InsightsReferences
Monomer and Oligomer DynamicsMolecular Dynamics (MD) SimulationsProvides atomic-level detail of conformational changes and assembly into larger structures. plos.orgnih.gov
Effect of MutationsMD SimulationsReveals how specific amino acid substitutions (e.g., E22K) can alter structural properties like β-sheet content. acs.org
Interaction with Other MoleculesComputational and MD SimulationsInvestigates the binding and influence of metal ions, nanoparticles, and other molecules on peptide aggregation. mdpi.com
Force Field and Technique ValidationComparative MD SimulationsHighlights the importance of validating simulation parameters against experimental data to ensure accuracy. nih.gov

Emerging Therapeutic Concepts and Research Directions for B Amyloid 1 40

Strategies Targeting Aβ Production and Aggregation

Therapeutic strategies aimed at reducing the burden of Aβ focus on two primary mechanisms: inhibiting its production and preventing its aggregation into toxic oligomers and fibrils.

Aggregation Inhibitors and Modulators of Fibril Formation

A key pathological event in AD is the aggregation of Aβ monomers into soluble oligomers and insoluble fibrils, which are associated with neurotoxicity. nih.gov Therefore, preventing this aggregation is a major therapeutic goal.

A variety of molecules, including small molecules, peptides, and natural compounds, have been investigated for their ability to inhibit Aβ aggregation. For example, citrate (B86180) has been shown to inhibit Aβ(1-40) aggregation in a concentration-dependent manner and protect against its neurotoxicity. nih.gov Other compounds, such as certain metal complexes and synthetic peptides, are designed to interfere with the hydrophobic and electrostatic interactions that drive fibril formation. nih.govrsc.org

The [Lys22] b-Amyloid (1-40) variant presents a unique case. The substitution of glutamic acid (E) with lysine (B10760008) (K) at position 22 alters the peptide's charge and may influence its aggregation properties. However, studies on the aggregation kinetics of the E22K Aβ(1-40) peptide have shown that its propensity to aggregate is almost indistinguishable from the wild-type peptide. This suggests that aggregation inhibitors developed for wild-type Aβ(1-40) may have similar efficacy against the Italian variant.

Approaches Enhancing Aβ Clearance

Enhancing the natural clearance mechanisms of Aβ from the brain is another critical therapeutic avenue. Immunotherapy, which uses the immune system to target and remove pathological proteins, has been the most prominent strategy in this area.

Active and Passive Immunotherapies for Aβ Removal

Immunotherapies are designed to promote the clearance of Aβ from the brain and can be categorized as either active or passive. frontiersin.org

Active Immunotherapy: This approach involves administering an Aβ-derived antigen (a vaccine) to stimulate the patient's own immune system to produce antibodies against Aβ. While early trials with vaccines like AN1792 (using full-length Aβ42) showed evidence of plaque clearance, they were halted due to adverse inflammatory responses (meningoencephalitis) in some patients. frontiersin.org Second-generation vaccines are now being developed with the aim of producing a targeted antibody response without inducing harmful T-cell mediated inflammation.

Passive Immunotherapy: This method involves the direct administration of externally produced monoclonal antibodies (mAbs) that target specific forms of Aβ. nih.gov This approach allows for greater control over the antibody response and has seen more recent clinical success. Several anti-Aβ monoclonal antibodies have been evaluated in large clinical trials, with some showing the ability to reduce Aβ plaque burden and modestly slow cognitive decline in early-stage AD. frontiersin.orgpharmacytimes.comnih.gov

The efficacy of these immunotherapies against the [Lys22] b-Amyloid (1-40) variant is an area that requires further investigation. The E22K mutation is located within the epitope of some therapeutic antibodies, which could potentially alter their binding affinity and clearance efficacy. Comparative studies are needed to determine if existing mAbs are as effective against the Italian variant as they are against wild-type Aβ.

Immunotherapy TypeMechanism of ActionExamples/Key FindingsRelevance to [Lys22] b-Amyloid (1-40)
Active ImmunotherapyStimulates the host immune system to produce polyclonal antibodies against an Aβ antigen.AN1792 demonstrated plaque clearance but caused inflammatory side effects. Newer vaccines are in development.A potential long-term strategy, but the immune response to the E22K variant is unknown.
Passive ImmunotherapyDirect administration of monoclonal antibodies targeting specific Aβ species (monomers, oligomers, or fibrils).Antibodies like Aducanumab, Lecanemab, and Donanemab have shown plaque reduction and some clinical benefit in early AD. frontiersin.orgpharmacytimes.comnih.govEfficacy depends on whether the E22K mutation alters the antibody's target epitope. Specific antibodies targeting the E22K variant could be developed.

Modulating Aβ-Mediated Cellular Toxicity Pathways

Beyond production and clearance, another therapeutic approach is to protect neurons from the toxic effects of Aβ aggregates. Aβ oligomers and fibrils are known to induce a cascade of detrimental cellular events, including oxidative stress, mitochondrial dysfunction, synaptic dysfunction, and inflammation, ultimately leading to cell death. nih.gov

Research into the specific cellular toxicity of the [Lys22] b-Amyloid (1-40) variant has revealed a distinct mechanism. A study on a Chinese familial AD pedigree with the E22K mutation found that this variant is associated with higher levels of serum hydrogen peroxide (H₂O₂) and lower activity of catalase, the enzyme that degrades H₂O₂. nih.gov The study demonstrated that the E22K peptide binds to catalase, inhibiting its activity and leading to an accumulation of H₂O₂. This excess H₂O₂ then acts synergistically with the E22K peptide to increase cellular toxicity. nih.gov This finding suggests that the E22K mutation enhances neurotoxicity through a pathway involving oxidative stress.

This specific mechanism points toward potential therapeutic interventions for individuals with the Italian mutation. Strategies aimed at reducing oxidative stress, such as the use of antioxidants like L-cysteine, could be particularly beneficial. The study found that L-cysteine, a scavenger of H₂O₂, could reduce H₂O₂-promoted E22K assembly in vitro and alleviate AD-related phenotypes. nih.gov

Future Research Directions for [Lys22] b-Amyloid (1-40) Specific Interventions

While general anti-Aβ therapies may offer some benefit, the unique properties of the [Lys22] b-Amyloid (1-40) variant warrant specific research directions to develop more targeted and effective interventions.

Development of E22K-Specific Monoclonal Antibodies: Given that the E22K mutation alters a key residue in the Aβ sequence, there is an opportunity to develop monoclonal antibodies that specifically target this variant. Such antibodies could offer higher binding affinity and greater clearance efficacy for the Italian mutant peptide, potentially leading to a more potent therapeutic effect with fewer off-target effects in this patient population.

Targeting the Catalase-H₂O₂ Pathway: The discovery that the E22K variant induces toxicity by inhibiting catalase and promoting oxidative stress opens a novel therapeutic avenue. nih.gov Future research should focus on:

Screening for small molecules that can disrupt the interaction between the E22K peptide and catalase, thereby restoring the enzyme's neuroprotective function.

Evaluating the therapeutic potential of potent antioxidants and H₂O₂ scavengers, such as L-cysteine, in preclinical models of the E22K mutation.

Comparative Efficacy Studies: There is a critical need for head-to-head studies comparing the efficacy of current and emerging Aβ-targeted therapies (including BACE inhibitors, GSMs, and existing monoclonal antibodies) on wild-type Aβ versus the E22K variant. These studies would clarify which, if any, of the current therapeutic approaches are suitable for patients with the Italian mutation and would guide the development of personalized treatment strategies.

Investigating Downstream Pathologies: Further research is needed to fully understand the downstream cellular consequences of the E22K-mediated increase in oxidative stress. Investigating how this specific toxic mechanism impacts synaptic function, tau pathology, and neuroinflammation could reveal additional targets for intervention in this form of familial Alzheimer's disease.

By focusing on the unique pathobiology of the [Lys22] b-Amyloid (1-40) variant, future research can move beyond one-size-fits-all approaches and toward precision medicine for Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended protocols for quantifying monomeric [Lys22] Aβ (1-40) in vitro, and how can aggregation artifacts be minimized?

  • Methodology : Use capillary electrophoresis with UV absorbance detection (CE-UV) to quantify monomeric Aβ (1-40). Pre-solubilize the peptide in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates, followed by lyophilization and reconstitution in volatile buffers (e.g., ammonium bicarbonate). Validate monomer purity via CE-UV by confirming the absence of high-molecular-weight species .
  • Key Considerations : Avoid vortexing or prolonged storage in aqueous solutions to prevent spontaneous aggregation. Include Thioflavin T (ThT) fluorescence assays as a secondary validation step for aggregation-prone samples .

Q. How does [Lys22] Aβ (1-40) differ from other Aβ isoforms (e.g., Aβ 1-42) in aggregation kinetics and pathological relevance?

  • Comparative Analysis : Aβ (1-40) is less aggregation-prone than Aβ (1-42) due to reduced hydrophobicity at the C-terminal. Use CE-LIF (laser-induced fluorescence) with ThT to monitor real-time fibril formation. Aβ (1-40) exhibits slower nucleation kinetics but forms structurally distinct fibrils compared to Aβ (1-42) .
  • Pathological Context : While Aβ (1-42) is more strongly linked to Alzheimer’s disease (AD) pathology, Aβ (1-40) dominates in cerebrospinal fluid (CSF) and shows stable levels during AD progression. The Aβ (1-42)/Aβ (1-40) ratio in CSF correlates with amyloid PET imaging results, making it a biomarker candidate .

Advanced Research Questions

Q. How can contradictory data on [Lys22] Aβ (1-40) aggregation mechanisms be resolved across studies?

  • Data Reconciliation : Contradictions often arise from differences in sample preparation (e.g., buffer composition, pH) or detection methods. Standardize protocols using CE-LIF anisotropy to differentiate between oligomers and fibrils. For example, Arctic Aβ (1-40) mutants accelerate aggregation, providing a model to dissect nucleation vs. elongation phases .
  • Statistical Tools : Apply Spearman’s rank correlation to assess consistency between ThT fluorescence, CE-UV, and mass spectrometry data. Use leading-edge analysis (as in GSEA) to identify dominant pathways in aggregation datasets .

Q. What experimental designs are optimal for studying co-aggregation of [Lys22] Aβ (1-40) with other amyloidogenic peptides?

  • Co-Aggregation Assays : Mix Aβ (1-40) with Arctic Aβ (1-40) or Aβ (1-42) in molar ratios (e.g., 1:1 to 1:4) and monitor kinetics via CE-LIF with ThT. Use fluorescence anisotropy to distinguish heterotypic vs. homotypic fibrils .
  • Data Interpretation : Employ gene set enrichment analysis (GSEA) to identify inflammatory pathways (e.g., NF-κB, IL-1β) activated by co-aggregates. This approach links physical aggregation data to downstream biological effects, such as microglial activation .

Q. How can researchers validate the inflammatory response triggered by [Lys22] Aβ (1-40) aggregates in cellular models?

  • In Vitro Models : Treat human retinal pigment epithelial (RPE) cells with Aβ (1-40) fibrils and perform microarray analysis to quantify cytokine expression (e.g., IL-8, IL-1β). Use leading-edge analysis to prioritize genes with the highest correlation to inflammatory pathways .
  • Controls : Include monomeric Aβ (1-40) and ThT-negative controls to isolate aggregate-specific effects. Validate findings via ELISA for secreted cytokines (e.g., TNF-α) and siRNA knockdown of key mediators (e.g., NF-κB) .

Methodological Resources

  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including detailed supplementary materials for aggregation protocols and raw CE-LIF datasets .
  • Statistical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid common pitfalls in experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.